molecular formula C16H18O5 B1238298 Naphthyl-alpha-L-fucoside CAS No. 63503-05-9

Naphthyl-alpha-L-fucoside

Cat. No. B1238298
CAS RN: 63503-05-9
M. Wt: 290.31 g/mol
InChI Key: HFJUQSUBZOKELZ-FITDYDNJSA-N
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Description

Synthesis Analysis

The synthesis of Naphthyl-alpha-L-fucoside and related compounds involves complex glycosylation reactions. Szabó et al. (2005) described the synthesis of perbenzylated methyl alpha-L-fucopyranosyl-(1→2)-beta-D-galactopyranosides, employing O-(2-naphthyl)methyl (NAP) ether as a temporary protecting group to achieve high yields and stereoselectivity in favor of the alpha-anomers (Szabó, Borbás, Bajza, & Lipták, 2005). This process highlights the efficiency of NAP as a non-participating group in glycosylation reactions, facilitating the synthesis of complex glycosidic structures.

Molecular Structure Analysis

The molecular structure of Naphthyl-alpha-L-fucoside is characterized by the presence of a naphthyl group attached to an alpha-L-fucoside moiety. This structure has been analyzed in various studies to understand its reactivity and interaction with enzymes. For instance, the enzymatic hydrolysis of alpha-L-fucosides, including Naphthyl-alpha-L-fucoside, has been studied to reveal the importance of its molecular conformation in biological processes (Lammerts van Bueren et al., 2010).

Chemical Reactions and Properties

Naphthyl-alpha-L-fucoside undergoes enzymatic hydrolysis by alpha-L-fucosidases. Gossrau (1977) noted that despite its rapid hydrolysis by organ homogenates, its use in histochemical demonstrations of alpha-L-fucosidase activity yielded mostly negative results, attributed to the inhibition of the enzyme by aldehyde fixation and diazonium salts (Gossrau, 1977). This suggests that while Naphthyl-alpha-L-fucoside is a suitable substrate for biochemical measurements, its application in certain histochemical methods is limited.

Physical Properties Analysis

The physical properties of Naphthyl-alpha-L-fucoside, such as solubility and stability, are critical for its application in various scientific investigations. While specific studies on its physical properties are scarce, the compound's behavior in biochemical assays indicates that it possesses suitable characteristics for use as a substrate in enzymatic reactions, with considerations for solvent effects and reaction conditions.

Chemical Properties Analysis

The chemical properties of Naphthyl-alpha-L-fucoside, including its reactivity and interaction with alpha-L-fucosidases, are essential for understanding its role in biochemical pathways. Its suitability for enzymatic assays, despite the inhibition issues in histochemical applications, underscores its value in studying the function and inhibition of alpha-L-fucosidases, with implications for research in areas such as cancer, bacterial infections, and neurodegenerative diseases (Listinsky, Siegal, & Listinsky, 1998).

Scientific Research Applications

Production of Fucosylated Human Milk Oligosaccharides

  • Scientific Field : Applied Microbiology and Biotechnology .
  • Summary of Application : α-L-Fucosidases are used for the enzymatic synthesis of bioactive glycans, including fucosylated human milk oligosaccharides (HMOs). More than half of HMOs are fucosylated and have attracted interest because of their excellent physiological functions on breast-fed infants .
  • Methods of Application : The implementation of trans-fucosylation patterns investigated via well-designed fucosidase mutants and proper reaction conditions may lead to the development of an excellent platform for valuable carbohydrates synthesis .
  • Results or Outcomes : The characterization of novel fucosidases and molecular modification of these enzymes have been extensively studied to efficiently synthesize valuable fucosylated compounds .

Inhibition of Fucose-Specific Lectins

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : Multivalent α-L-fucoside containing glycoclusters and variously decorated L-fucosides were synthesized to find potential inhibitors of fucose-specific lectins .
  • Methods of Application : Tri- and tetravalent fucoclusters were built using copper-mediated azide-alkyne click chemistry .
  • Results or Outcomes : A tetravalent, α-L-fucose presenting glycocluster showed to be a ligand that was orders of magnitude better than a simple monosaccharide for tested lectins in most cases .

Safety And Hazards



  • Toxicity : While Naphthyl-alpha-L-fucoside is generally considered safe, toxicity studies are essential to determine its safety profile.

  • Handling Precautions : Researchers should handle this compound with care, following standard laboratory safety protocols.


Future Directions



  • Biological Significance : Investigate Naphthyl-alpha-L-fucoside’s role in disease processes, immune responses, and cancer progression.

  • Drug Development : Explore its potential as a therapeutic target or drug candidate.

  • Structural Studies : Further analyze its binding interactions with receptors and enzymes.


properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3/t9-,13+,14+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJUQSUBZOKELZ-FITDYDNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212907
Record name Naphthyl-alpha-L-fucoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthyl-alpha-L-fucoside

CAS RN

63503-05-9
Record name 2-Naphthalenyl 6-deoxy-α-L-galactopyranoside
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthyl-alpha-L-fucoside
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Record name Naphthyl-alpha-L-fucoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl 6-deoxy-α-L-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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